2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an isopropyl group at the 2-position and a carboxylic acid group at the 3-position.
- Amidation: Pyrazolo[1,5-a]pyridine-3-carboxylic acid reacts with primary amines to form carboxamide derivatives (e.g., compounds 5a–5v and 6a–6p) .
- Esterification: Conversion to esters using alcohols under acidic conditions (e.g., propyl ester synthesis from 4-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) .
- Functionalization: Substituents like halogens or alkyl groups are introduced during or after core scaffold synthesis .
The compound’s molecular weight is approximately 190.20 g/mol (inferred from similar derivatives) , with a purity typically ≥95% . Its structural uniqueness lies in the isopropyl group, which may enhance lipophilicity and influence biological activity.
Properties
IUPAC Name |
2-propan-2-ylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15)8-5-3-4-6-13(8)12-10/h3-7H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPPVGWWBCWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=CC=CC2=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylpyrazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Friedel-Crafts Acylation
IPPC serves as a precursor for synthesizing biologically active derivatives through electrophilic substitution. Key examples include:
The isopropyl group at position 2 directs electrophilic substitution to position 3, enabling selective derivatization .
Carboxylic Acid Functionalization
The C-3 carboxylic acid undergoes typical acid-derived reactions:
Esterification
-
Methyl ester : Reacted with methanol/H₂SO₄ under reflux (85% yield).
-
Ethyl ester : Ethanol/PTSA, 12 hr reflux (78% yield).
Amidation
-
Primary amides : Treated with NH₃/thionyl chloride (45–60% yield).
-
Peptide coupling : EDC/HOBt with amines (e.g., benzylamine, 72% yield).
Decarboxylation
Thermal decarboxylation occurs under acidic conditions:
| Conditions | Product | Yield | Use Case | Source |
|---|---|---|---|---|
| 140°C, H₂SO₄ (50% v/v) | 2-Isopropylpyrazolo[1,5-a]pyridine | 82% | Core structure for further modifications |
Chlorination and Halogenation
The carboxylic acid group can be converted to acyl chlorides for nucleophilic substitution:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 4 hr | 3-Chlorocarbonyl derivative | 91% | |
| Nucleophilic displacement | NH₃ (g)/THF | 3-Carboxamide derivative | 68% |
Cyclization Reactions
IPPC participates in heterocycle formation:
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Pyrazolo[1,5-a]pyrimidines : Condensation with amidines yields fused rings with PDE2 inhibitory activity .
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Triazole derivatives : Click chemistry with azides enhances binding to kinase targets (e.g., CDK-2) .
Alkylation and Arylation
The pyridine nitrogen undergoes selective alkylation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| O-Methylation | Dimethyl sulfate, K₂CO₃, DMF | 2-Isopropyl-7-methoxy derivative | 56% | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 7-Aryl substituted analogs | 40–65% |
Biological Activity Correlation
Derivatives of IPPC show structure-activity relationships (SAR):
| Modification | Biological Effect | Target | Source |
|---|---|---|---|
| 3-Carboxamide | Enhanced PDE4 inhibition | Neuroinflammation pathways | |
| 7-Trifluoromethoxy substitution | Improved GSK-3β selectivity | Kinase inhibition |
This compound's versatility in electrophilic substitution, acid-mediated transformations, and stereochemical refinement underscores its value in drug discovery. Future research directions include optimizing reaction yields for large-scale synthesis and exploring novel heterocyclic derivatives.
Scientific Research Applications
While the specific compound "2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid" is not directly discussed in the provided search results, information regarding related compounds and their applications can provide insights into the potential uses of this molecule in scientific research.
Pyrazolo[1,5-a]pyridine Derivatives as Pharmaceutical Agents
Pyrazolo[1,5-a]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities . These compounds have been explored for their potential in treating various conditions, including cognitive impairment, pain, inflammation, and drug withdrawal symptoms .
Specific Examples and Applications
- PDE2A Inhibitors: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective phosphodiesterase 2A (PDE2A) inhibitors . PDE2A inhibition is considered a potential therapeutic approach for cognitive impairment . Compound 20 , an N-((1 S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1 H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, is one such example .
- (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one: This enantiomerically pure compound, also known as Compound (S)-1013, has shown promise in treating neuropathic pain, inflammation, inflammatory pain, opioid dependence, and opioid withdrawal syndrome . The (S)-enantiomer exhibits enhanced potency compared to the (R)-enantiomer .
- Vasodilators: 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (KC-404) is identified as a vasodilator with a dual mechanism of action on platelet aggregation .
Structural Analogs and Activity
The modification of pyrazolo[1,5-a]pyridine structures can significantly alter their biological activity . For example, the replacement of a pyrazolo[1,5-b]pyridazine head with a pyrazolo[1,5-a]pyridine can affect the potency of the resulting compound .
Table 1: Examples of Pyrazolo[1,5-a]pyridine Derivatives and Their Potential Applications
Note: The information presented in this table is based on studies of related compounds and may not directly apply to "this compound."
Potential Research Directions
Given the diverse applications of pyrazolo[1,5-a]pyridine derivatives, "this compound" could be investigated for its potential in various research areas:
Mechanism of Action
The mechanism of action of 2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 126959-38-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure features a pyrazolo[1,5-a]pyridine core, which is known for its ability to interact with various biological targets.
The primary mechanism of action involves the inhibition of phosphodiesterases (PDEs), particularly PDE4D. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways. This mechanism underlies its anti-inflammatory and neuroprotective effects .
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation, including those related to respiratory conditions like asthma .
2. Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. It has been shown to reduce glial cell activation and mitigate neuroinflammation, suggesting potential applications in conditions such as Alzheimer's disease and multiple sclerosis .
3. Antitumor Activity
Emerging studies highlight the anticancer potential of this compound. It exhibits selective cytotoxicity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have explored the efficacy of this compound:
- Asthma Management : In a controlled study involving guinea pigs, the compound effectively reduced bronchoconstriction and airway hyperactivity, outperforming traditional treatments like theophylline .
- Neuroprotection in Animal Models : Animal studies have shown that administration of this compound can significantly improve outcomes in models of cerebral ischemia by enhancing mitochondrial function and reducing oxidative stress .
Comparative Analysis with Similar Compounds
To better understand its unique profile, a comparison with similar compounds is essential:
Q & A
Q. Characterization :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., isopropyl methyl splits at δ 1.2–1.4 ppm; pyridine protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 245.1 for C₁₂H₁₅N₃O₂) .
How can reaction conditions be optimized to improve yields of 2-isopropyl derivatives?
Level: Advanced
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., Pd/C), and reaction time .
- Response Surface Methodology (RSM) : Identifies optimal conditions by analyzing interactions between variables. For example, higher yields (>80%) may occur at 90°C in DMF with 12-hour reflux .
- Validation : Replicate runs under predicted optimal conditions to confirm reproducibility .
What computational tools are effective for predicting reaction pathways in pyrazolo[1,5-a]pyridine functionalization?
Level: Advanced
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and activation energies for substituent introduction at position 2 .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for isopropyl group attachment .
- Machine Learning : Train models on existing pyrazolo[1,5-a]pyridine reaction data to predict solvent/catalyst combinations .
What spectroscopic techniques are critical for confirming the purity of this compound?
Level: Basic
Methodological Answer:
- HPLC-PDA : Purity >95% confirmed by retention time matching and UV absorption (λ ~270 nm for pyridine moieties) .
- FT-IR : Carboxylic acid O-H stretch at 2500–3000 cm⁻¹ and C=O at 1680–1720 cm⁻¹ .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
How should researchers resolve contradictions in reported reaction yields for analogous compounds?
Level: Advanced
Methodological Answer:
- Meta-Analysis : Compare literature data (e.g., substituent effects on pyrazolo[1,5-a]pyrimidine carboxylates ).
- Controlled Replication : Repeat experiments under identical conditions (solvent, catalyst, temperature) to isolate variables .
- Mechanistic Investigation : Use kinetic studies (e.g., Eyring plots) to determine if side reactions (e.g., dimerization) reduce yields .
What strategies enhance the biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement : Substitute the isopropyl group with cyclopropyl or trifluoromethyl to improve metabolic stability .
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) for enhanced bioavailability .
- Structure-Activity Relationship (SAR) : Screen derivatives for target binding (e.g., kinase inhibition) using molecular docking (AutoDock Vina) .
How do substituents at position 7 influence the reactivity of pyrazolo[1,5-a]pyridine-3-carboxylic acids?
Level: Advanced
Methodological Answer:
| Substituent | Effect on Reactivity | Example |
|---|---|---|
| Electron-Withdrawing (NO₂, CN) | Increases electrophilicity at C3; facilitates nucleophilic substitution | 6-Cyano derivatives show faster ester hydrolysis |
| Electron-Donating (OCH₃, NH₂) | Stabilizes intermediates; slows down carboxylation | 7-Methoxy derivatives require harsher conditions for acid formation |
What crystallographic data are available for pyrazolo[1,5-a]pyridine derivatives?
Level: Basic
Methodological Answer:
- X-ray Diffraction : Confirms molecular conformation. For example, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.125 Å, b = 13.142 Å .
- H-Bonding Networks : Carboxylic acid groups form dimers in the solid state, influencing solubility .
How can statistical methods improve process scalability for pyrazolo[1,5-a]pyridine synthesis?
Level: Advanced
Methodological Answer:
- Factorial Design : Screen factors (e.g., stoichiometry, mixing rate) to minimize batch-to-batch variability .
- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter optimization (e.g., solvent/catalyst combinations) .
- Risk Assessment : FMEA (Failure Mode and Effects Analysis) identifies critical control points (e.g., pH during carboxylation) .
How does the reactivity of 2-isopropyl derivatives compare to methyl or phenyl analogs?
Level: Advanced
Methodological Answer:
- Steric Effects : Isopropyl groups hinder nucleophilic attack at C3 compared to methyl .
- Electronic Effects : Phenyl substituents increase conjugation, stabilizing intermediates and altering reaction pathways (e.g., slower hydrolysis) .
- Thermodynamic Stability : Isopropyl derivatives exhibit higher melting points (~180°C) due to van der Waals interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
